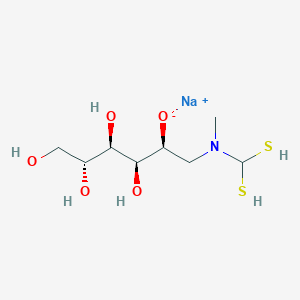

N-甲基-D-葡萄糖胺二硫代氨基甲酸钠

描述

Sodium N-methyl-D-glucamine dithiocarbamate is a chelating agent . It is also known as N-methyl-D-glucamine dithiocarbamate . The sodium and ammonium salts of this compound have been prepared and investigated for their usefulness as antidotes for cadmium intoxication .

Synthesis Analysis

The sodium and ammonium salts of N-methyl-D-glucamine dithiocarbamate were prepared and found to be effective in both acute and repeated exposure cadmium poisoning .Molecular Structure Analysis

The molecular formula of N-methyl-D-glucamine dithiocarbamate is C8H17NO5S2 . It has an average mass of 271.354 Da and a monoisotopic mass of 271.054810 Da .Chemical Reactions Analysis

This compound has been found to be effective in both acute and repeated exposure cadmium poisoning . It has been used as a chelating agent, particularly in the context of cadmium intoxication .Physical And Chemical Properties Analysis

N-methyl-D-glucamine dithiocarbamate has a density of 1.5±0.1 g/cm3, a boiling point of 551.8±60.0 °C at 760 mmHg, and a flash point of 287.5±32.9 °C . It has 6 H bond acceptors, 5 H bond donors, and 7 freely rotating bonds .科学研究应用

Antidote for Cadmium Intoxication

Field

Toxicology and Pharmacology

Application

N-MGDC has been investigated for its potential as an antidote for cadmium intoxication .

Method of Application

The sodium and ammonium salts of N-MGDC were prepared and their effectiveness as antidotes for cadmium intoxication was investigated. This involved administering a single intraperitoneal injection of sodium N-MGDC (NaNMG-DTC) at a level greater than 1.1 mmol/kg body weight .

Results

The treatment was found to be effective in both acute and repeated exposure cadmium poisoning. It protected against a normally lethal dose of cadmium chloride and resulted in a subsequent dose-dependent decrease in the liver and kidney burdens of cadmium ion. In repeated exposure cadmium intoxication, repeated administration of NaNMG-DTC resulted in substantial reductions in both the kidney (71%) and the liver (40%) levels of cadmium .

Chelating Agent for Metal Ions

Field

Biomedical Research

Application

N-MGDC is used as a chelating agent for metal ions in biomedical research .

Method of Application

The specific methods of application can vary depending on the context, but generally involve using N-MGDC to bind and stabilize metal ions in a solution .

Results

The results of this application can also vary, but the overall effect is to stabilize certain enzymes and proteins by binding to metal ions .

Ion-Exchange Resins

Field

Chemistry and Material Science

Application

N-MGDC is used in ion-exchange resins to selectively chelate boron ions .

Method of Application

The specific methods of application can vary depending on the context, but generally involve using N-MGDC in the preparation of ion-exchange resins .

Results

The use of N-MGDC in ion-exchange resins can enhance the selectivity of the resin for boron ions .

Preparation of Salts

Field

Chemistry

Application

N-MGDC is frequently used in the preparation of salts of certain acids .

Method of Application

The specific methods of application can vary depending on the specific salt being prepared .

Results

The use of N-MGDC in the preparation of salts can enhance the stability and solubility of the resulting salts .

X-ray Contrast Media and Nuclear Imaging Agents

Field

Radiology and Nuclear Medicine

Application

Salts of N-MGDC have been used for X-ray contrast media and nuclear imaging agents .

Method of Application

The specific methods of application can vary depending on the specific imaging procedure .

Results

The use of N-MGDC in X-ray contrast media and nuclear imaging agents can enhance the quality of the images obtained .

Synthesis of Surface-Active Agents

Application

N-MGDC is used in the synthesis of surface-active agents .

Method of Application

The specific methods of application can vary depending on the specific surface-active agent being synthesized .

Results

The use of N-MGDC in the synthesis of surface-active agents can enhance the effectiveness of these agents .

Preparation of Laboratory Dyes

Field

Chemistry and Biochemistry

Application

N-MGDC is used in the preparation of laboratory dyes .

Method of Application

The specific methods of application can vary depending on the specific dye being prepared .

Results

The use of N-MGDC in the preparation of laboratory dyes can enhance the stability and color intensity of the resulting dyes .

属性

IUPAC Name |

sodium;(2S,3R,4R,5R)-1-[bis(sulfanyl)methyl-methylamino]-3,4,5,6-tetrahydroxyhexan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-8,10,12-16H,2-3H2,1H3;/q-1;+1/t4-,5+,6+,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSWOJRIJXMMP-LJTMIZJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[O-])C(S)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NNaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium N-methyl-D-glucamine dithiocarbamate | |

CAS RN |

91840-27-6 | |

| Record name | N-Methyl-D-glucamine dithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091840276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

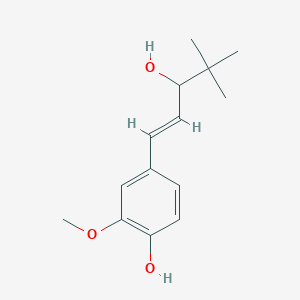

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

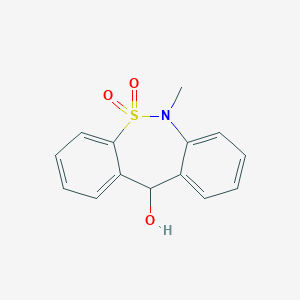

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)